

A Comparative Analysis of Molinate Toxicity within the Thiocarbamate Herbicide Class

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Compound of Interest

Compound Name: *Molinate*

Cat. No.: *B1677398*

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This guide provides a comprehensive comparison of the toxicological profiles of **molinate** and other selected thiocarbamate herbicides. It is intended for researchers, scientists, and professionals in drug development and toxicology, offering a detailed examination of acute and chronic toxicity, mechanisms of action, and the experimental protocols used for their evaluation. All quantitative data are presented in comparative tables, and key processes are visualized using diagrams to facilitate understanding.

Acute Toxicity Comparison

The acute toxicity of thiocarbamate herbicides is generally considered to be low to moderate. However, significant variations exist between different compounds within this class. **Molinate**, for instance, is considered moderately toxic upon ingestion^[1]. The following tables summarize the acute toxicity data for **molinate** and other common thiocarbamates, primarily focusing on mammalian and aquatic species.

Table 1: Acute Mammalian Toxicity of Selected Thiocarbamate Herbicides

Herbicide	Species	Route	LD50 Value	Reference
Molinate	Rat	Oral	369 - 720 mg/kg	[1]
	Rat	Dermal	4,000 - 4,800 mg/kg	[1]
	Mouse	Oral	530 - 795 mg/kg	[1]
Thiobencarb	Rat (male)	Oral	895 - 1,033 mg/kg	[2][3]
	Rat (female)	Oral	966 - 1,130 mg/kg	[2][3]
EPTC	Rat	Oral	1,630 mg/kg	[4]
	Cat	Oral	200 - 250 mg/kg	[4]
Butylate	Rat	Oral	3,878 mg/kg	[4]
Cycloate	Rat	Oral	2,000 - 4,000 mg/kg	[4]
Pebulate	Rat	Oral	921 - 1,120 mg/kg	[4]
Vernolate	Rat	Oral	1,500 mg/kg	[4]

LD50 (Median Lethal Dose): The dose of a substance required to kill 50% of a test population.

Table 2: Acute Aquatic Toxicity of Molinate and Thiobencarb

Herbicide	Species	Exposure	LC50 Value	Reference
Molinate	Rainbow Trout	96-hour	0.21 mg/L	[1]
Bluegill Sunfish	96-hour	0.32 mg/L	[1]	
Goldfish	96-hour	30 mg/L	[1]	
Daphnia magna	48-hour	~0.6 mg/L	[1]	
Thiobencarb	European Eel	96-hour	13.2 mg/L	[5]
Striped Bass	96-hour	0.59 mg/L	[6]	

LC50 (Median Lethal Concentration): The concentration of a substance in water required to kill 50% of a test population over a specific duration.

Chronic Toxicity and Specific Endpoints

Chronic exposure to thiocarbamates can lead to various toxicological effects, with **molinate** being particularly noted for its neurotoxicity and reproductive effects in laboratory animals[7][8][9].

- **Neurotoxicity:** **Molinate** has been shown to be neurotoxic after single and repeated exposures in multiple species, including rats, mice, and dogs[8]. Effects include inhibition of brain cholinesterase and neuropathy target esterase activities, decreased motor activity, and demyelination of nerves[7][10].
- **Reproductive Toxicity:** A primary concern with **molinate** is its impact on male fertility, particularly in rats, where it causes degeneration of the seminiferous tubules and suppresses sperm production[7][11]. This effect is linked to the sulfoxide metabolite and is considered rodent-specific due to metabolic differences[12].
- **Developmental Toxicity:** Studies in rats have shown that **molinate** can interfere with the development of the fetus and young, with pups exhibiting functional and anatomical nervous system effects[8][10].

The Acceptable Daily Intake (ADI) for **molinate** in Australia is 0.002 mg/kg bw/day, based on a No Observed Effect Level (NOEL) of 0.2 mg/kg bw/day for adverse effects on fertility in male

rats[7].

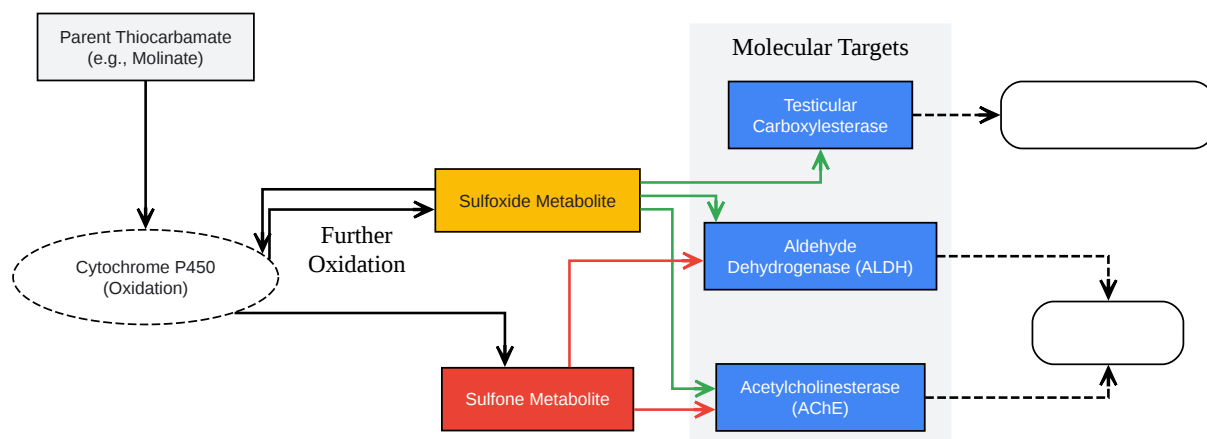
Mechanism of Action and Signaling Pathways

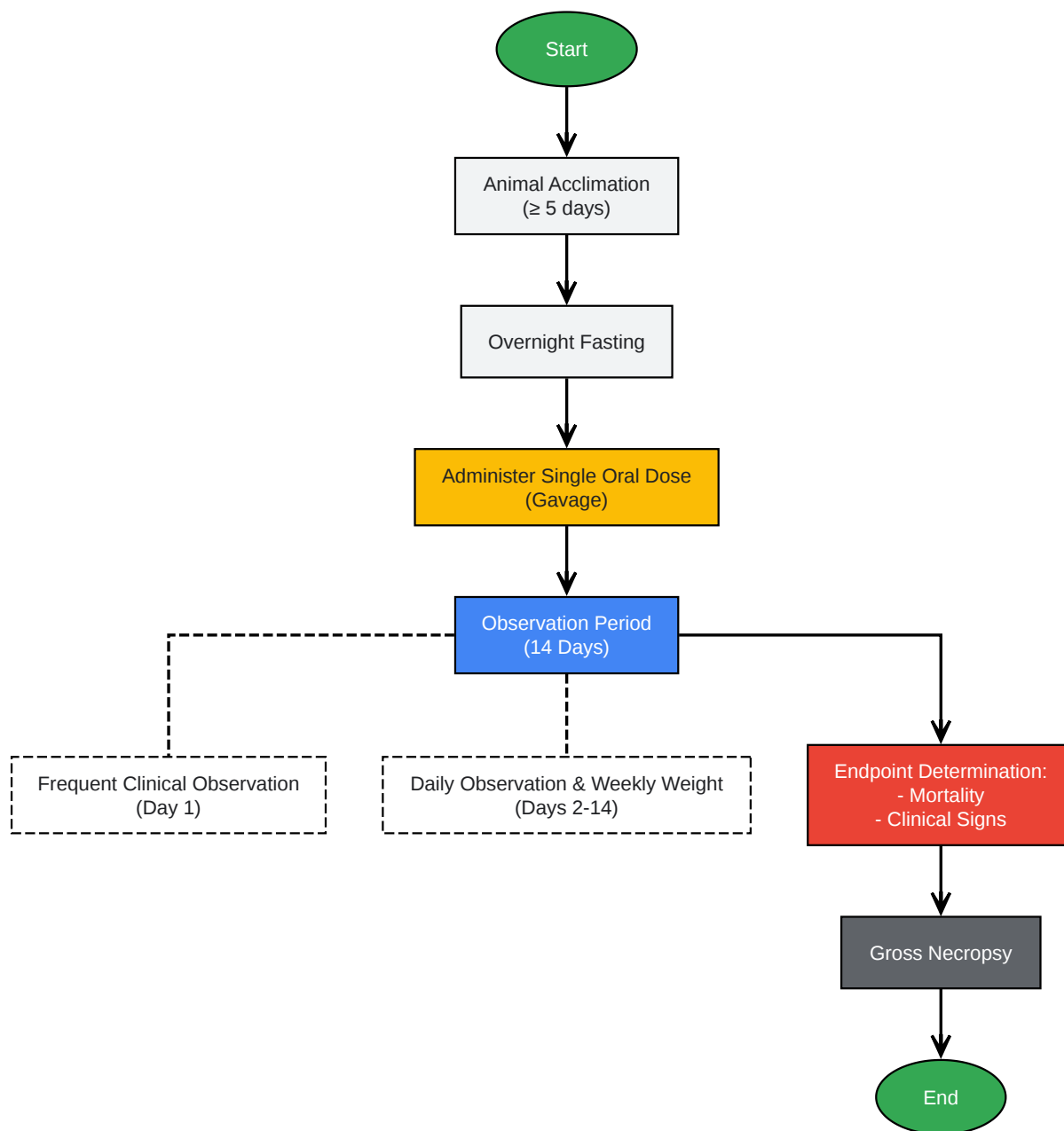
The toxicity of thiocarbamate herbicides is primarily mediated by their metabolic activation. The parent compounds are relatively inactive, but are metabolized in vivo, particularly by cytochrome P-450 enzymes, to more reactive sulfoxide and sulfone metabolites[13][14][15][16].

These active metabolites are responsible for the observed toxic effects through several mechanisms:

- Inhibition of Acetylcholinesterase (AChE): The sulfoxide and sulfone metabolites of thiocarbamates can inhibit AChE, an essential enzyme in the nervous system.[13][17] This inhibition, while generally weaker than that of organophosphate pesticides, is considered irreversible[13].
- Inhibition of Aldehyde Dehydrogenase (ALDH): **Molinate** and its metabolites have been shown to inhibit ALDH.[16][18] The sulfone metabolite is the most potent inhibitor, covalently modifying the catalytic cysteine residue of the enzyme[16][18]. Inhibition of ALDH can disrupt the metabolism of neurotransmitters like dopamine, potentially explaining some of the observed neurotoxic effects[16].
- Inhibition of Lipid Synthesis: In the target plant species, the primary herbicidal mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which disrupts the formation of surface waxes and other essential components[19][20][21].

The diagram below illustrates the metabolic activation of thiocarbamates and their subsequent interaction with key enzymes.





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